Cas no 1805456-04-5 (4-Chloro-5-fluoro-2-methylthiophenol)

4-Chloro-5-fluoro-2-methylthiophenol 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5-fluoro-2-methylthiophenol
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- インチ: 1S/C7H6ClFS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
- InChIKey: PKVJZAHRPRIUTA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C)C=1)S)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- XLogP3: 3.2
- トポロジー分子極性表面積: 1
4-Chloro-5-fluoro-2-methylthiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005679-250mg |
4-Chloro-5-fluoro-2-methylthiophenol |
1805456-04-5 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A014005679-500mg |
4-Chloro-5-fluoro-2-methylthiophenol |
1805456-04-5 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A014005679-1g |
4-Chloro-5-fluoro-2-methylthiophenol |
1805456-04-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
4-Chloro-5-fluoro-2-methylthiophenol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3. Back matter
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
4-Chloro-5-fluoro-2-methylthiophenolに関する追加情報
Comprehensive Overview of 4-Chloro-5-fluoro-2-methylthiophenol (CAS No. 1805456-04-5): Properties, Applications, and Industry Insights
4-Chloro-5-fluoro-2-methylthiophenol (CAS No. 1805456-04-5) is a specialized organosulfur compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This halogenated thiophenol derivative features a chloro-fluoro substitution pattern combined with a methylthio group, making it valuable for heterocyclic synthesis and medicinal chemistry applications. Recent studies highlight its role as a building block in developing targeted therapeutics, particularly in kinase inhibitor research.
The compound's structural versatility aligns with current industry trends toward precision molecular design. Researchers frequently search for "fluorinated thiophenol synthesis" and "chloro-fluoro aromatic intermediates," reflecting growing demand for halogenated scaffolds in drug discovery. With a molecular weight of 176.63 g/mol and lipophilic properties, it demonstrates optimal characteristics for bioavailability enhancement in small-molecule drug development.
Analytical data reveals 4-Chloro-5-fluoro-2-methylthiophenol exhibits stability under standard storage conditions (2-8°C in inert atmosphere). Its distinct NMR profile (¹H NMR: δ 7.25-7.15 ppm for aromatic protons) facilitates quality control in GMP-compliant production. The compound's regioselective reactivity enables efficient C-S bond formation, addressing common challenges in sulfur-containing API synthesis.
Emerging applications include its use as a ligand precursor in transition metal catalysis and as a disulfide linker in bioconjugation chemistry. These functionalities respond to market demands for "click chemistry reagents" and "proteolysis-targeting chimeras (PROTACs)" – currently trending topics in drug discovery forums. The electron-withdrawing effects of its halogen groups enhance its utility in nucleophilic aromatic substitution reactions.
Environmental and handling considerations emphasize the compound's classification as a low-volatility solid with recommended engineering controls during handling. Its low aqueous solubility (0.12 g/L at 20°C) and moderate LogP value (2.8) make it suitable for green chemistry approaches, aligning with industry priorities for sustainable synthetic pathways.
Patent analysis shows increasing references to 1805456-04-5 in applications related to tyrosine kinase inhibitors and antibody-drug conjugates. This correlates with search trends for "next-generation cancer therapeutics" and "targeted drug delivery systems." The compound's structural motifs appear particularly valuable for allosteric modulator development in GPCR-targeted drugs.
Technical specifications include ≥98% purity by HPLC analysis, with characteristic FT-IR peaks at 2560 cm⁻¹ (S-H stretch) and 1480 cm⁻¹ (C-F vibration). These quality markers ensure reproducibility in high-throughput screening applications. The compound's thermal stability (decomposition >200°C) supports its use in high-temperature coupling reactions.
Market intelligence suggests growing procurement of 4-Chloro-5-fluoro-2-methylthiophenol by contract research organizations and specialty chemical suppliers. This reflects broader industry shifts toward fragment-based drug design and covalent inhibitor development – topics generating significant scientific literature citations and conference presentations in 2023-2024.
Future research directions may explore its potential in photoredox catalysis and electrochemical synthesis, areas showing exponential growth in synthetic methodology publications. The compound's redox-active properties could enable novel C-H functionalization strategies, addressing current limitations in direct arylation protocols.
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